REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[N:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5](O)=[O:6].[Cl-].[NH4+].CC[N:17](CC)CC.C(P(C#N)(CC)=O)C>C(COC)OC>[NH2:2][C:3]1[N:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5]([NH2:17])=[O:6] |f:0.1,2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
Br.NC1=C(C(=O)O)C=C(C=N1)Br
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
diethylphosphoryl cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)P(=O)(CC)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cold bath removed
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with satd NaHCO3 (2×) and satd NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The yellow solid was dissolved in EtOAc
|
Type
|
ADDITION
|
Details
|
hexanes were added until precipitation
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C(C=N1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |